REACTION_CXSMILES
|
Cl[C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:12])(=[O:11])[N:3]=1.[NH2:13][N:14]1[C:18](=[O:19])[CH2:17][S:16][C:15]1=[S:20]>O1CCOCC1>[O:19]=[C:18]1[CH2:17][S:16][C:15](=[S:20])[N:14]1[NH:13][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4](=[O:12])(=[O:11])[N:3]=1
|
Name
|
|
Quantity
|
3.77 g
|
Type
|
reactant
|
Smiles
|
ClC1=NS(C2=C1C=CC=C2)(=O)=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
2.77 g
|
Type
|
reactant
|
Smiles
|
NN1C(SCC1=O)=S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 110° C. for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
to the residue was added chloroform (20 ml)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1N(C(SC1)=S)NC1=NS(C2=C1C=CC=C2)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |